3-(Difluoromethyl)-1H-pyrazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

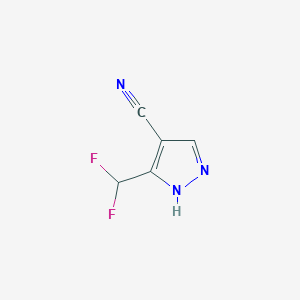

3-(Difluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a carbonitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of difluoroacetic acid with appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and purity. For instance, nanoscale titanium dioxide can be used to catalyze the esterification reactions, resulting in high yields and reduced reaction times . The process is designed to be cost-effective and environmentally friendly by minimizing the use of organic solvents and optimizing solvent recovery.

Análisis De Reacciones Químicas

Types of Reactions

3-(Difluoromethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole amines. Substitution reactions can result in a variety of substituted pyrazole derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. For instance, research has shown that derivatives of 3-(difluoromethyl)-1H-pyrazole-4-carbonitrile demonstrate significant inhibitory effects against various fungal pathogens, such as Botrytis cinerea. In a study, two specific derivatives were synthesized and tested, showcasing moderate antifungal activity, which was confirmed through molecular docking studies that identified the difluoromethyl pyrazole moiety as the key active group .

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives have been explored for their anti-inflammatory and analgesic properties. A series of studies indicate that compounds similar to this compound can inhibit cyclooxygenase enzymes, which are crucial in mediating inflammatory responses. This makes them potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Applications

Fungicides

this compound serves as an essential intermediate in the synthesis of several fungicides that inhibit succinate dehydrogenase (SDHI). These fungicides are effective against a broad spectrum of fungal diseases affecting crops. Notable examples include:

- Isopyrazam (2010)

- Bixafen (2011)

- Fluxapyroxad (2011)

These compounds have been registered for commercial use due to their efficacy in controlling major crop pests like Alternaria species . The mechanism of action involves disrupting mitochondrial respiration in fungi, leading to cell death.

Case Study 1: Synthesis and Efficacy Evaluation

A recent study synthesized 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide and evaluated its fungicidal activity against Botrytis cinerea. The compound was characterized using NMR spectroscopy and X-ray diffraction, confirming its structure. In vitro tests revealed a significant reduction in fungal growth, highlighting the potential for agricultural applications .

Case Study 2: Development of Anti-inflammatory Agents

Another investigation focused on the structure-activity relationship of pyrazole derivatives, including this compound. Various substitutions were tested to enhance COX-2 inhibition. The results indicated promising anti-inflammatory effects, positioning these compounds as potential therapeutic agents for inflammatory diseases .

Data Tables

| Application Area | Compound Name | Activity Type | Year of Study |

|---|---|---|---|

| Pharmaceuticals | 3-(Difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide | Antifungal | 2022 |

| Agriculture | Isopyrazam | Fungicide | 2010 |

| Agriculture | Bixafen | Fungicide | 2011 |

| Pharmaceuticals | Various Pyrazoles | Anti-inflammatory | 2019 |

Mecanismo De Acción

The mechanism of action of 3-(Difluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes such as succinate dehydrogenase, disrupting cellular respiration and leading to antifungal or antibacterial effects . The compound’s difluoromethyl group plays a crucial role in its reactivity and interaction with molecular targets .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other pyrazole derivatives with difluoromethyl groups, such as:

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

Uniqueness

3-(Difluoromethyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its carbonitrile group offers additional versatility in chemical reactions compared to other similar compounds .

Actividad Biológica

3-(Difluoromethyl)-1H-pyrazole-4-carbonitrile is a compound of increasing interest due to its diverse biological activities, particularly in agricultural and medicinal chemistry. This article synthesizes current research findings on its biological activity, including antifungal properties, mechanisms of action, and structure-activity relationships.

Overview of this compound

The compound features a difluoromethyl group and a carbonitrile functional group attached to a pyrazole ring, which contributes to its unique chemical properties. The general structure can be represented as follows:

Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal activity against various phytopathogenic fungi. A study highlighted its effectiveness against Botrytis cinerea, a common plant pathogen, showing moderate inhibitory activity .

Case Study: Antifungal Efficacy

| Compound | Target Fungi | Inhibition (%) |

|---|---|---|

| This compound | Botrytis cinerea | Moderate |

| Control (Boscalid) | Botrytis cinerea | High |

The docking studies indicated that the difluoromethyl moiety plays a crucial role in binding interactions with fungal targets, enhancing its antifungal potential .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound's structure allows it to interact with key enzymes involved in fungal metabolism, disrupting their function.

- Molecular Docking Insights : Studies using molecular docking techniques have shown that the compound can form hydrogen bonds with amino acids in the active sites of target enzymes, such as succinate dehydrogenase (SDH) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of pyrazole derivatives. Research has identified several modifications that can enhance efficacy:

- Substituent Variations : Altering the substituents on the pyrazole ring or the difluoromethyl group can significantly impact antifungal potency.

- Quantitative Structure-Activity Relationship (QSAR) : Models have been developed to predict biological activity based on structural features, helping guide future synthesis efforts .

Broader Biological Activities

Beyond antifungal properties, pyrazole derivatives have been reported to possess various biological activities, including:

Propiedades

IUPAC Name |

5-(difluoromethyl)-1H-pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2N3/c6-5(7)4-3(1-8)2-9-10-4/h2,5H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHBRFKCVIKKMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C#N)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.